
N-Methyl-1H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1H-purin-2-amine, also known as 6-(Methylamino)purine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the 6th position of the purine ring. It has a molecular formula of C6H7N5 and a molecular weight of 149.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyladenine derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines and their derivatives, which have significant biological and chemical applications .
Scientific Research Applications
N-Methyl-1H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It plays a role in the study of nucleic acids and their functions.
Medicine: It is investigated for its potential anticancer properties due to its ability to interfere with DNA replication.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1H-purin-2-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, leading to disruptions in their normal functions. This incorporation can inhibit the replication of cancer cells, making it a potential anticancer agent. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
6-Methyladenine: A methylated derivative of adenine similar to N-Methyl-1H-purin-2-amine.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid functions makes it a valuable compound in medicinal chemistry and cancer research .
Properties
CAS No. |
1931-01-7 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-methyl-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5/c1-7-6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H2,7,8,9,10,11) |
InChI Key |
YDUKDCUNMDFQDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C(=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


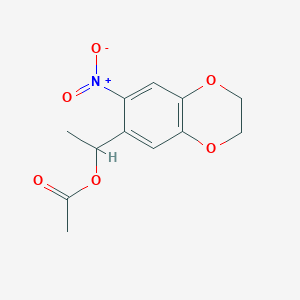
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
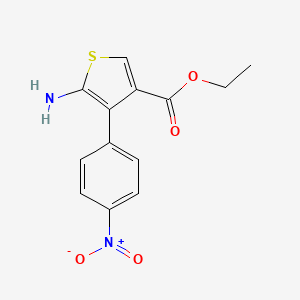
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
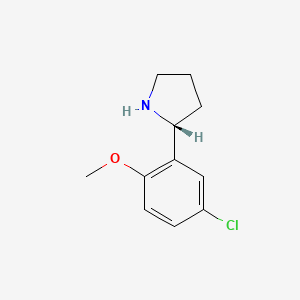
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

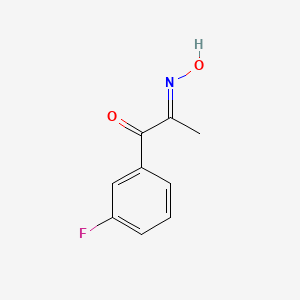
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
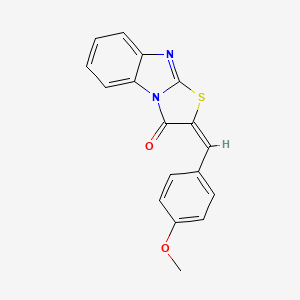
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
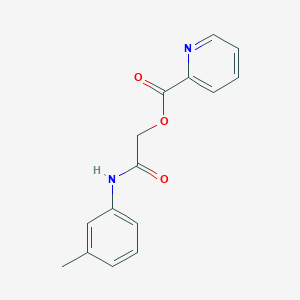
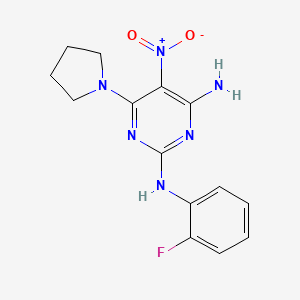
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
